molecular formula C10H11N3O2S B1314263 2-(1-Methylpyrazol-3-yl)benzenesulfonamide CAS No. 87488-82-2

2-(1-Methylpyrazol-3-yl)benzenesulfonamide

Cat. No. B1314263
CAS RN: 87488-82-2
M. Wt: 237.28 g/mol
InChI Key: CLUJEAJUIFYLAP-UHFFFAOYSA-N
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Description

“2-(1-Methylpyrazol-3-yl)benzenesulfonamide” is a chemical compound that belongs to the class of benzenesulfonamides . It has a nitrogen-based hetero-aromatic ring structure . This class of compounds has been the focus of many studies due to their confirmed biological and pharmacological activities .


Synthesis Analysis

While specific synthesis information for “2-(1-Methylpyrazol-3-yl)benzenesulfonamide” was not found, benzenesulfonamide derivatives have been synthesized and evaluated for various biological activities . The process of fusion of two or more existing moieties to make a single molecule is known as hybridization .

Scientific Research Applications

Antimicrobial Activity

  • Singh and Sharma (2014) synthesized benzenesulfonamide-based bipyrazoles, showing that certain compounds exhibited good to moderate antibacterial activity compared to the standard drug Ofloxacin, suggesting their potential in antimicrobial applications (K. Singh & P. Sharma, 2014).

Anticancer and DNA Interaction

  • González-Álvarez et al. (2013) reported on mixed-ligand copper(II)-sulfonamide complexes with significant DNA binding, cleavage, and antiproliferative activity in yeast and human tumor cells, indicating potential anticancer applications (M. González-Álvarez et al., 2013).
  • Pişkin, Canpolat, and Öztürk (2020) synthesized zinc phthalocyanines substituted with benzenesulfonamide derivatives, demonstrating high singlet oxygen quantum yield suitable for Type II photosensitizers in photodynamic therapy for cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

COX-2 Inhibitors for Anti-Inflammatory Applications

  • Bekheit et al. (2021) designed and synthesized triazole-bearing benzenesulphonamide moiety as selective COX-2 inhibitors, offering a basis for developing anti-inflammatory drugs (M. Bekheit et al., 2021).

Environmental Applications

  • Speltini et al. (2016) developed a novel procedure for the determination of emerging contaminants such as benzotriazoles, benzothiazoles, and benzenesulfonamides in soil, highlighting the environmental monitoring applications of benzenesulfonamide derivatives (Andrea Speltini et al., 2016).

properties

IUPAC Name

2-(1-methylpyrazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-13-7-6-9(12-13)8-4-2-3-5-10(8)16(11,14)15/h2-7H,1H3,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUJEAJUIFYLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=CC=C2S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001247605
Record name 2-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylpyrazol-3-yl)benzenesulfonamide

CAS RN

87488-82-2
Record name 2-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87488-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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